Cas no 883973-99-7 (FBPase-1 inhibitor-1)

FBPase-1 inhibitor-1 Chemical and Physical Properties
Names and Identifiers
-
- BENZENESULFONAMIDE, 2,5-DICHLORO-N-(5-CHLORO-2-BENZOXAZOLYL)-
- FBPase-1 inhibitor-1
- 2,5-Dichloro-N-(5-chloro-2-benzoxazolyl)benzenesulfonamide (ACI)
-
- Inchi: 1S/C13H7Cl3N2O3S/c14-7-2-4-11-10(5-7)17-13(21-11)18-22(19,20)12-6-8(15)1-3-9(12)16/h1-6H,(H,17,18)
- InChI Key: JCXZHFCBNFFHRC-UHFFFAOYSA-N
- SMILES: O=S(C1C(Cl)=CC=C(Cl)C=1)(NC1OC2C(=CC(=CC=2)Cl)N=1)=O
Experimental Properties
- Solubility: Soluble in DMSO
- Sensitiveness: Light Sensitive
FBPase-1 inhibitor-1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F792450-50mg |
FBPase-1 Inhibitor |
883973-99-7 | 50mg |
$661.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1258402-100mg |
FBPase-1 Inhibitor |
883973-99-7 | 98% | 100mg |
$170 | 2024-06-06 | |
eNovation Chemicals LLC | Y1258402-250mg |
FBPase-1 Inhibitor |
883973-99-7 | 98% | 250mg |
$265 | 2023-09-04 | |
Axon Medchem | 3439-50 mg |
FBPase-1 inhibitor |
883973-99-7 | 99% | 50mg |
€360.00 | 2023-07-10 | |
TRC | F792450-10mg |
FBPase-1 Inhibitor |
883973-99-7 | 10mg |
$173.00 | 2023-05-18 | ||
Ambeed | A1209735-250mg |
2,5-Dichloro-N-(5-chlorobenzo[d]oxazol-2-yl)benzenesulfonamide |
883973-99-7 | 99% | 250mg |
$220.0 | 2025-02-20 | |
MedChemExpress | HY-136717-50mg |
FBPase-1 inhibitor-1 |
883973-99-7 | 99.37% | 50mg |
¥3380 | 2023-08-31 | |
TRC | F792450-100mg |
FBPase-1 Inhibitor |
883973-99-7 | 100mg |
$ 800.00 | 2023-09-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ137-250mg |
2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzene-1-sulfonamide |
883973-99-7 | 95% | 250mg |
¥950.0 | 2024-04-15 | |
1PlusChem | 1P00H3C1-100mg |
FBPase-1 Inhibitor |
883973-99-7 | 98% | 100mg |
$94.00 | 2025-02-28 |
FBPase-1 inhibitor-1 Production Method
Production Method 1
FBPase-1 inhibitor-1 Raw materials
FBPase-1 inhibitor-1 Preparation Products
FBPase-1 inhibitor-1 Related Literature
-
1. Book reviews
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
Additional information on FBPase-1 inhibitor-1
FBPase-1 Inhibitor-1 (CAS No. 883973-99-7): A Comprehensive Overview in Modern Chemical Biology and Medicine
The compound CAS No. 883973-99-7, identified as FBPase-1 Inhibitor-1, represents a significant advancement in the field of chemical biology and pharmaceutical research. This inhibitor has garnered considerable attention due to its targeted mechanism of action and potential applications in modulating metabolic pathways, particularly those involving fructose-1,6-bisphosphatase (FBPase-1). FBPase-1 is a key enzyme in glycolysis and gluconeogenesis, making it a critical target for therapeutic intervention in various metabolic disorders.
Recent studies have highlighted the importance of FBPase-1 Inhibitor-1 in understanding and potentially treating conditions such as diabetes, obesity, and certain cancers. The inhibitor's ability to selectively bind to FBPase-1 has opened new avenues for research into metabolic regulation. By inhibiting this enzyme, the compound disrupts the balance of glycolytic and gluconeogenic pathways, which can have profound effects on cellular energy metabolism and homeostasis.
One of the most compelling aspects of FBPase-1 Inhibitor-1 is its potential to serve as a lead compound for the development of novel therapeutics. Researchers have been particularly interested in its structure-activity relationships (SARs) and how modifications can enhance its potency and selectivity. Computational modeling and high-throughput screening have been instrumental in identifying derivatives with improved pharmacokinetic profiles.
In clinical settings, FBPase-1 Inhibitor-1 has shown promise in preclinical trials for its ability to modulate blood glucose levels in animal models of diabetes. The compound's mechanism of action aligns with the growing understanding that dysregulation of metabolic enzymes like FBPase-1 contributes to insulin resistance and hyperglycemia. By targeting this enzyme, the inhibitor may help restore normal glucose homeostasis, offering a new therapeutic strategy for patients with type 2 diabetes.
The synthesis and characterization of CAS No. 883973-99-7 have been refined through advanced chemical methodologies, ensuring high purity and stability. Techniques such as X-ray crystallography have been employed to elucidate the inhibitor's binding interactions with FBPase-1, providing critical insights into its mode of action. These structural details have informed the design of next-generation inhibitors with enhanced efficacy and reduced off-target effects.
Another area of interest is the potential role of FBPase-1 Inhibitor-1 in cancer therapy. Studies suggest that FBPase-1 plays a role in tumor cell proliferation and survival by supporting glycolytic flux. By inhibiting this enzyme, the compound may starve cancer cells of their energy source, leading to reduced growth and increased sensitivity to other chemotherapeutic agents. Preclinical data indicate that FBPase-1 Inhibitor-1 can synergize with existing treatments, potentially improving overall therapeutic outcomes.
The development of FBPase-1 Inhibitor-1 also underscores the importance of interdisciplinary collaboration between chemists, biologists, and clinicians. The compound exemplifies how targeted inhibition of metabolic enzymes can lead to novel therapeutic strategies for complex diseases. As research progresses, it is expected that additional derivatives will be developed, further optimizing their pharmacological properties.
Regulatory considerations are also crucial for bringing CAS No. 883973-99-7 into clinical use. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets safety standards. Additionally, rigorous toxicological studies are necessary to assess its potential side effects before human trials can commence.
The future prospects for FBPase-1 Inhibitor-1 are promising, with ongoing research exploring its applications in other metabolic disorders such as fatty liver disease and polycystic ovary syndrome (PCOS). The compound's ability to modulate key metabolic pathways makes it a versatile tool for investigating disease mechanisms and developing new treatments.
In conclusion, FBPase-1 Inhibitor-1 (CAS No. 883973-99-7) represents a significant advancement in chemical biology and pharmaceutical research. Its targeted inhibition of FBPase-1 holds promise for treating a range of metabolic disorders, including diabetes and cancer. Through continued research and development, this compound is poised to make substantial contributions to modern medicine.
883973-99-7 (FBPase-1 inhibitor-1) Related Products
- 1807186-60-2(Methyl 3-chloromethyl-2-cyano-6-fluorophenylacetate)
- 12143-34-9(strontium tin trioxide)
- 2137640-99-2(3-[5-amino-1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzaldehyde)
- 2227918-20-7(rac-methyl 4-(1R,2S)-2-aminocyclopropyl-2-chlorobenzoate)
- 2680757-72-4(2-{2,2,2-trifluoro-N-4-fluoro-3-(trifluoromethyl)phenylacetamido}acetic acid)
- 1552140-92-7(spiro4.4nonane-1-carboxylic acid)
- 1145671-38-0(4-Chloro-7-hydroxyquinazolin-6-yl pivalate)
- 90199-02-3(methyl bicyclo[3.1.0]hexane-6-carboxylate)
- 2248175-55-3((2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid)
- 2411195-90-7(tert-butyl 2-3-(2-chloroacetamido)propylpyrrolidine-1-carboxylate)
